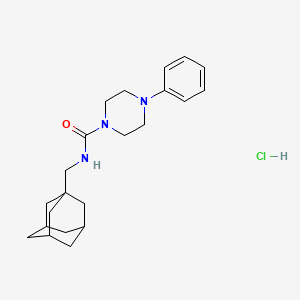

N-((3r,5r,7r)-adamantan-1-ylmethyl)-4-phenylpiperazine-1-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3r,5r,7r)-adamantan-1-ylmethyl)-4-phenylpiperazine-1-carboxamide hydrochloride” is a complex organic compound. It seems to contain an adamantane structure, which is a type of diamondoid and a form of carbon^ . Adamantane structures are found in many pharmaceuticals due to their unique chemical stability and versatility^.

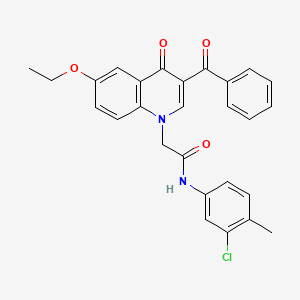

Molecular Structure Analysis

The molecular structure of this compound likely includes an adamantane core, a piperazine ring, and a phenyl group. The adamantane core is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations^ . The piperazine ring is a six-membered ring with two nitrogen atoms at opposite positions. The phenyl group is a cyclic group of six carbon atoms, often represented as C6H5.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Adamantane derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability^.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, adamantane itself is a colorless, crystalline solid with a characteristic camphor-like smell. It is relatively non-reactive due to the strain of the adamantane cage structure^ .

Scientific Research Applications

Synthesis of N-Aryl Derivatives

The compound can be used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this purpose, and the reactivity of the amines was found to strongly depend on their structure .

Crystal Structure Analysis

The compound’s crystal structure has been analyzed, which can provide valuable information for researchers studying its properties . The crystal structure can help in understanding the compound’s stability, reactivity, and potential applications .

Use in Cross-Electrophile Coupling

The compound has been demonstrated to be a necessary reagent in the dual catalytic nickel/photoredox cross-electrophile coupling of unactivated alkyl chlorides . This application is particularly important in organic synthesis .

Study of Chemical Shifts

The compound has been used in studies investigating chemical shifts . For instance, the chemical shift of the quaternary adamantane carbon ranged from δ 55 to δ 52 ppm and the three symmetrical CH adamantane groups showed a distinct signal in the proximity of δ 41 ppm .

Mechanism of Action

Target of Action

Adamantane derivatives are known to have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .

Result of Action

Adamantane derivatives are known to have a wide range of biological activities .

Action Environment

The reactivity of adamantane derivatives is known to depend on their structure .

Safety and Hazards

properties

IUPAC Name |

N-(1-adamantylmethyl)-4-phenylpiperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O.ClH/c26-21(25-8-6-24(7-9-25)20-4-2-1-3-5-20)23-16-22-13-17-10-18(14-22)12-19(11-17)15-22;/h1-5,17-19H,6-16H2,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSHKBFIBMGNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)

![N-1,3-benzodioxol-5-yl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2693945.png)

![2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2693947.png)

![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)

![3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2693959.png)

![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)